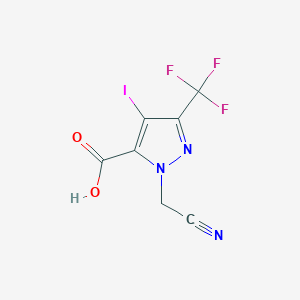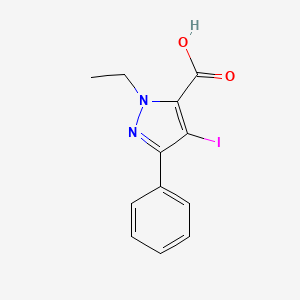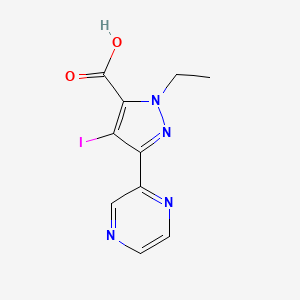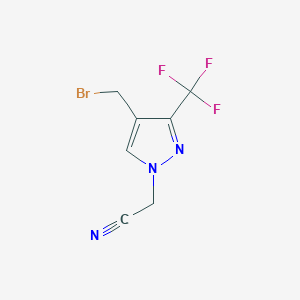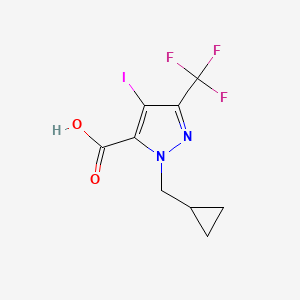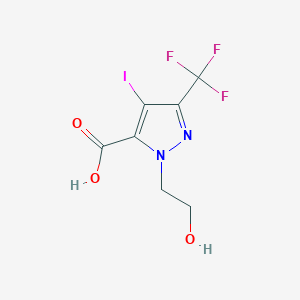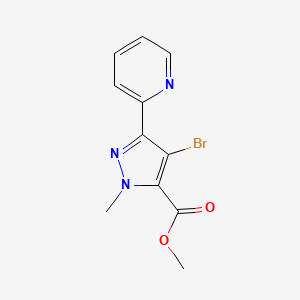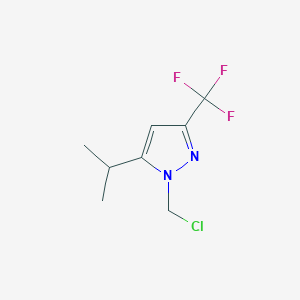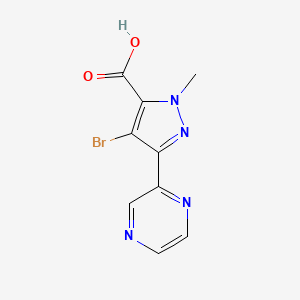
4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3-(furan-2-yl)-1H-pyrazole, also known as 4-AMF, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of organic compounds known as pyrazoles, which are five-membered heterocyclic compounds with a nitrogen atom in the ring. 4-AMF has been studied for its ability to interact with proteins, its potential as a drug target, and its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
A study by Hamed et al. (2020) explored the synthesis and antimicrobial activity of chitosan Schiff bases, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, which is structurally similar to 4-(azidomethyl)-3-(furan-2-yl)-1H-pyrazole. These compounds showed significant activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Hamed et al., 2020).
Synthesis and Characterization
Zheng et al. (2010) synthesized two new 3,5-diaryl-1H-pyrazoles, including 5-(4-(benzyloxy)phenyl)-3-(furan-2-yl)-1H-pyrazole. These compounds were characterized, and their crystal structures were analyzed, suggesting potential applications in the field of material science and crystallography (Zheng, Wang, & Fan, 2010).
Antimicrobial Evaluation
Sultan et al. (2021) worked on the synthesis and antimicrobial evaluation of new pyrazoline derivatives, including a compound structurally related to this compound. These compounds showed moderate to good activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Sultan et al., 2021).
Biological Evaluation
El-Wahab et al. (2011) synthesized and evaluated various pyrazole derivatives, including naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. These compounds exhibited promising effects against Gram-positive and negative bacteria and fungi, suggesting their potential in pharmaceutical applications (El-Wahab et al., 2011).
Antimicrobial Activity of Pyrazole and Imidazole Derivatives
Idhayadhulla et al. (2012) synthesized new pyrazole and imidazole derivatives, including 3-(furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide. These compounds were screened for antimicrobial activity, indicating potential applications in combating microbial infections (Idhayadhulla, Kumar, & Abdul, 2012).
Antiinflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives, such as 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, and evaluated their antiinflammatory and antibacterial activities. This study highlights the potential of such compounds in the development of new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
properties
IUPAC Name |
4-(azidomethyl)-5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-13-11-5-6-4-10-12-8(6)7-2-1-3-14-7/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZIDDYBOIVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



